3-Chloro-2-hydroxy-4-methylbenzoic acid
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Overview
Description
3-Chloro-2-hydroxy-4-methylbenzoic acid is an organic compound with the molecular formula C8H7ClO3 and a molecular weight of 186.59 g/mol It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxy-4-methylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction typically proceeds at elevated temperatures to ensure complete chlorination.
Another method involves the direct chlorination of 4-methylsalicylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to high purity and consistent product quality . The choice of chlorinating agent and catalyst can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), catalysts (FeCl3), solvents (ethanol, water).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with substituted nucleophiles.
Oxidation: 3-Chloro-2-oxo-4-methylbenzoic acid.
Reduction: 3-Chloro-2-hydroxy-4-methylbenzyl alcohol.
Scientific Research Applications
3-Chloro-2-hydroxy-4-methylbenzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function . The chlorine atom can participate in halogen bonding, further modulating the compound’s activity . These interactions can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Chloro-2-hydroxy-4-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a hydroxyl group on the benzene ring allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7ClO3 |
---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-4-methylbenzoic acid |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,10H,1H3,(H,11,12) |
InChI Key |
ROTJDQCJRSGEBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)O)Cl |
Origin of Product |
United States |
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